

CCT137690: A Potent and Selective Chemical Probe for Aurora Kinases

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Compound of Interest		
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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of CCT137690, a highly selective and orally bioavailable small molecule inhibitor of the Aurora kinase family. CCT137690 serves as a valuable chemical probe for elucidating the multifaceted roles of Aurora kinases in mitotic progression and oncogenesis. This document details its biochemical and cellular activity, selectivity profile, and its application in preclinical cancer models, supported by structured data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to Aurora Kinases and CCT137690

The Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] Overexpression of Aurora kinases, particularly Aurora A and Aurora B, is frequently observed in a wide range of human cancers and is often associated with poor prognosis.[1][3] This has established them as attractive targets for the development of novel anticancer therapies.[1][3]

CCT137690 is an imidazo[4,5-b]pyridine derivative that acts as a potent, ATP-competitive inhibitor of Aurora kinases A, B, and C.[1][4] Its high selectivity and oral bioavailability make it an excellent tool for both in vitro and in vivo studies aimed at understanding and targeting Aurora kinase signaling in cancer.[1][5]



Biochemical and Cellular Activity

CCT137690 demonstrates low nanomolar inhibitory activity against Aurora kinases in biochemical assays and exhibits potent anti-proliferative effects across a diverse panel of human tumor cell lines.[1][6]

Table 1: Biochemical Inhibitory Activity of CCT137690

Kinase	IC50 (nM)
Aurora A	15
Aurora B	25
Aurora C	19
FLT3	2.5

Data sourced from multiple studies.[2][5][6]

Table 2: Anti-proliferative Activity of CCT137690 in

Human Cancer Cell Lines

Cell Line	Cancer Type	GI50 (μM)
SW620	Colon Carcinoma	0.3
A2780	Ovarian Cancer	0.14
HCT116	Colon Carcinoma	Not specified
HeLa	Cervical Cancer	Not specified
KELLY	Neuroblastoma	Not specified
ORL-48	Oral Cancer	0.81
ORL-115	Oral Cancer	0.84

GI50 values represent the concentration required to inhibit cell growth by 50%.[6][7]

Selectivity Profile



While being a potent pan-Aurora kinase inhibitor, CCT137690 also exhibits inhibitory activity against other kinases at higher concentrations. A kinase panel screen revealed that at a concentration of 1 μ M, CCT137690 inhibited the activity of FLT3, FGFR1, and VEGFR by over 80%.[2][5] It shows minimal activity against a panel of major cytochrome P450 isoforms (CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP3A4), with IC50 values greater than 10 μ M.[6] However, it is a moderate inhibitor of the hERG ion channel with an IC50 of 3.0 μ M.[6]

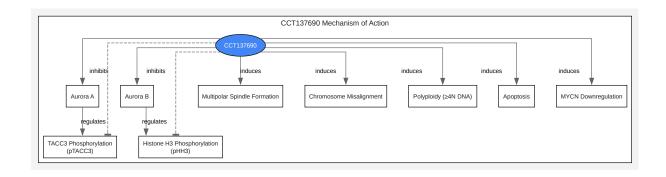
Mechanism of Action

CCT137690 exerts its anti-tumor effects by disrupting the normal mitotic functions regulated by Aurora kinases.

Cellular Phenotypes:

- Inhibition of Histone H3 Phosphorylation: CCT137690 effectively inhibits the phosphorylation of histone H3 at Serine 10, a key substrate of Aurora B, in a dose-dependent manner.[5][6]
- Inhibition of Aurora A Autophosphorylation: The inhibitor blocks the autophosphorylation of Aurora A at Threonine 288.[6][7]
- Induction of Polyploidy: Treatment with CCT137690 leads to a failure of cytokinesis, resulting in the accumulation of cells with 4N, 8N, and even 16N DNA content.[5][7]
- Mitotic Aberrations: Continuous exposure to the compound causes multipolar spindle formation and chromosome misalignment.[1][5][7]
- Induction of Apoptosis: The disruption of mitosis ultimately leads to programmed cell death (apoptosis), as evidenced by PARP cleavage and the induction of p53, p21, and BAX.[1][5]
- Downregulation of MYCN: In MYCN-amplified neuroblastoma cells, CCT137690 treatment leads to a decrease in MYCN protein expression.[1][5]





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Caption: Mechanism of action of CCT137690.

In Vivo Efficacy

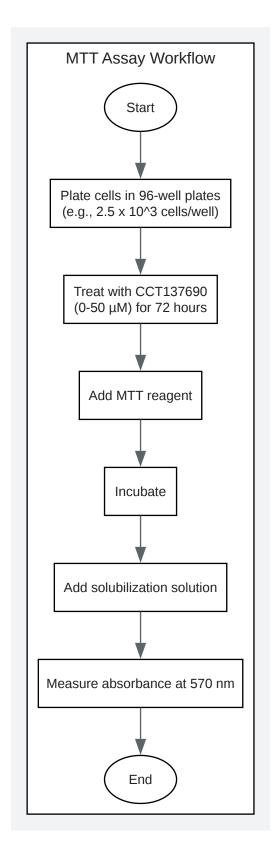
CCT137690 is orally bioavailable and has demonstrated significant anti-tumor activity in various preclinical xenograft models with no significant toxicity as determined by body weight loss.[6]

- Colon Carcinoma: CCT137690 inhibits the growth of SW620 colon carcinoma xenografts.
- Neuroblastoma: In a transgenic mouse model of MYCN-driven neuroblastoma, CCT137690 significantly inhibits tumor growth.[1][5]
- Acute Myeloid Leukemia (AML): The compound potently inhibits the growth of subcutaneous
 MOLM-13 xenografts in FLT3-ITD-positive AML.[5][6]

Experimental Protocols Cell Proliferation (MTT) Assay



This protocol is used to determine the anti-proliferative effects of CCT137690 on cancer cell lines.





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Caption: Workflow for the MTT cell proliferation assay.

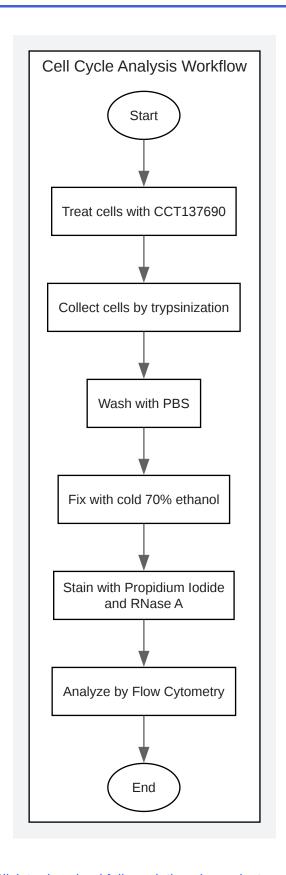
Methodology:

- Cells (e.g., SW620, A2780) are seeded in 96-well plates at a density of 2,500 cells per well.
 [6]
- The cells are then treated with a range of CCT137690 concentrations (typically 0 to 50 μ M) for 72 hours.[6]
- Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals.
- A solubilizing agent is added to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.[6]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of CCT137690 on cell cycle distribution.





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Caption: Workflow for cell cycle analysis by flow cytometry.



Methodology:

- Cells are treated with the desired concentrations of CCT137690 for specified time points (e.g., 24, 48, 72 hours).[7]
- Following treatment, both adherent and suspended cells are collected by trypsinization and washed with PBS.[8]
- Cells are fixed in ice-cold 70% ethanol.[7]
- The fixed cells are then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at 37°C.[7][8]
- The DNA content of the cells is analyzed using a flow cytometer.[7]

Western Blotting for Phospho-protein Analysis

This protocol is used to determine the inhibition of Aurora kinase substrate phosphorylation.

Methodology:

- Cells are treated with various concentrations of CCT137690 for a specified duration (e.g., 2 hours).[5]
- For analyzing Aurora B activity, cells can be arrested in mitosis using an agent like nocodazole prior to inhibitor treatment to enrich for the mitotic population.
- Whole-cell lysates are prepared, and protein concentration is determined.
- Proteins are separated by SDS-PAGE and transferred to a membrane.
- The membrane is blocked and then incubated with primary antibodies specific for phosphorylated substrates (e.g., phospho-Histone H3 (Ser10), phospho-Aurora A (Thr288)) and total protein controls.
- After washing, the membrane is incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).



• The signal is detected using a chemiluminescent substrate.

Conclusion

CCT137690 is a potent and selective pan-Aurora kinase inhibitor that has proven to be an invaluable tool for cancer research. Its well-characterized biochemical and cellular activities, coupled with its oral bioavailability and in vivo efficacy, make it a robust chemical probe for investigating the therapeutic potential of Aurora kinase inhibition. The detailed methodologies and data presented in this guide are intended to facilitate its effective use in both basic research and drug development settings.

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